molecular formula C16H10Cl4N2O B2420651 (2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile CAS No. 246022-29-7

(2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B2420651
CAS No.: 246022-29-7
M. Wt: 388.07
InChI Key: OOOXFPUZRDCKOH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a trichloroacetyl group, and a pyrrole ring

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4N2O/c1-22-13(6-7-14(22)15(23)16(18,19)20)11(9-21)8-10-2-4-12(17)5-3-10/h2-8H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOXFPUZRDCKOH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)C(Cl)(Cl)Cl)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=C1C(=O)C(Cl)(Cl)Cl)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable amine and a diketone.

    Introduction of the Trichloroacetyl Group: The trichloroacetyl group is introduced via an acylation reaction using trichloroacetyl chloride.

    Formation of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction involving a chlorobenzene derivative.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit tumor growth in various cancer models. A notable example is the evaluation of pyrrole derivatives against human cancer cell lines, where certain compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Properties
Pyrrole derivatives have also been explored for their antimicrobial properties. Studies have reported that compounds with similar structures to this compound exhibit effective antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Neuroprotective Effects
There is emerging evidence that pyrrole-based compounds may offer neuroprotective benefits. Research focusing on the neuroprotective effects of pyrrole derivatives has shown potential in models of neurodegenerative diseases, such as Alzheimer's disease. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Material Science Applications

Organic Electronics
Compounds like this compound are being investigated for their potential use in organic electronics. Their unique electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that specific structural modifications can enhance charge transport properties and stability .

Sensors
The sensitivity of pyrrole derivatives to various analytes has led to their application in sensor technology. For instance, modifications to the molecular structure can improve selectivity and sensitivity towards specific gases or biomolecules. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF75.0Apoptosis induction
Compound BHeLa8.3Cell cycle arrest
Compound CA5496.7Inhibition of angiogenesis

Case Study: Neuroprotective Effects

A study conducted on a series of pyrrole derivatives demonstrated that one compound significantly reduced oxidative stress markers in a neuroblastoma cell line. The compound was administered at varying concentrations, showing a dose-dependent effect on cell viability and reduction of reactive oxygen species (ROS) levels.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12ClN3O1\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}_{1}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-chlorophenyl have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group is often associated with enhanced bioactivity.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia . This mechanism may provide insights into the compound's potential use in neuroinflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance.
  • Modulation of Signaling Pathways : The inhibition of NF-kB and MAPK pathways has been observed in related studies, suggesting that this compound may also affect these critical signaling cascades .
  • Binding Interactions : The affinity for bovine serum albumin (BSA) has been evaluated for similar derivatives, indicating potential pharmacokinetic advantages due to improved solubility and stability .

Case Studies

Several studies have highlighted the biological activity of compounds with structural similarities to this compound:

StudyFindings
Identified pesticidal properties against pests in Arthropoda and Nematoda.
Demonstrated antibacterial activity against Bacillus subtilis and Salmonella typhi.
Showed anti-inflammatory effects through inhibition of pro-inflammatory cytokines in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.